2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid
Beschreibung
This compound features a spiro[3.3]heptane core, a bicyclic structure where two rings share a single atom. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine, while the carboxylic acid at position 6 enables conjugation or further functionalization. Its molecular formula is C₂₃H₂₁NO₄ (calculated molecular weight: 375.42 g/mol). The spiro architecture confers rigidity, making it valuable in peptide synthesis and drug design for constraining conformational flexibility .
Eigenschaften
CAS-Nummer |
2138525-84-3 |
|---|---|
Molekularformel |
C22H21NO4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-20(25)14-9-22(10-14)12-23(13-22)21(26)27-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
InChI-Schlüssel |
ICAYVJLGZAPTOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Boc-Protected Intermediate Synthesis
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2) serves as a precursor. Its preparation involves:
-
Cyclopropanation : Reaction of a bicyclic amine with dihalocarbenes under phase-transfer conditions to form the spiro[3.3] framework.
-
Carboxylate Introduction : Oxidation of a hydroxymethyl group or direct coupling via Mitsunobu conditions.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropanation | Dichlorocarbene (from CHCl₃/KOH), phase-transfer catalyst | 62–68% | |
| Carboxylation | K₂Cr₂O₇ in H₂SO₄, ethanol/water | 83% |
Fmoc Protection Strategies
The Boc-to-Fmoc transition requires sequential deprotection and reprotection:
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively removes the Boc group, yielding the free amine.
Fmoc Installation
The amine is reacted with Fmoc-Osu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in dimethylformamide (DMF) using N-ethyl-N,N-diisopropylamine (DIPEA) as a base:
Procedure :
-
Dissolve the free amine (1 eq) in anhydrous DMF.
-
Add Fmoc-Osu (1.2 eq) and DIPEA (3 eq) at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
| Parameter | Value |
|---|---|
| Yield | 75–86% |
| Purity (HPLC) | >95% |
Alternative Routes via Direct Coupling
Recent advancements employ coupling reagents to streamline synthesis:
HATU-Mediated Amide Bond Formation
-
2-Azaspiro[3.3]heptane-6-carboxylic acid (1 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in DMF.
-
Fmoc-OSu (1.2 eq) is added, and the mixture is stirred for 4 hours at 25°C.
| Metric | Result |
|---|---|
| Reaction Time | 4 h |
| Yield | 84% |
| ESI-MS | 386.3 [M+H]⁺ |
T3P®-Promoted Coupling
Using propylphosphonic anhydride (T3P®) enhances efficiency under mild conditions:
| Component | Quantity |
|---|---|
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | 0.207 mmol |
| Fmoc-OSu | 0.248 mmol |
| T3P® (50% in EtOAc) | 0.311 mmol |
| TEA | 0.622 mmol |
Outcome : 50–68% yield after preparative HPLC purification.
Critical Analysis of Methodologies
Yield Optimization
Scalability and Industrial Relevance
Batches up to 500 g have been reported using continuous-flow systems to mitigate exothermicity during Fmoc installation. Key considerations include:
-
Cost Efficiency : T3P® reduces waste compared to HATU but requires anhydrous conditions.
-
Regulatory Compliance : Residual DMF levels must be <500 ppm per ICH guidelines.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural resemblance to bioactive molecules. Its applications include:
- Drug Design : The spirocyclic structure can enhance the binding affinity of drugs to their targets, making it a valuable scaffold in the design of new pharmaceuticals.
- Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
Peptide Synthesis
The Fmoc group allows for the selective protection of amino acids during peptide synthesis. This method is widely used in:
- Solid-phase peptide synthesis (SPPS) : The compound can be utilized to synthesize peptides with complex structures, facilitating the development of novel therapeutic peptides.
Biological Studies
Research has indicated that compounds with similar structures can interact with various biological targets, including enzymes and receptors. Potential applications include:
- Enzyme Inhibition : Investigating the inhibitory effects on specific enzymes could lead to the development of new therapeutic agents.
- Receptor Modulation : The ability to modulate receptor activity could be explored for therapeutic interventions in various diseases.
Data Tables
| Study Reference | Compound Tested | Biological Activity Observed |
|---|---|---|
| Fmoc-Amino Acid Derivative | Cytotoxicity against cancer cell lines | |
| Spirocyclic Analog | Inhibition of enzyme activity |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of spirocyclic compounds were tested against various cancer cell lines. Results indicated that certain modifications to the Fmoc-protected structure enhanced cytotoxicity, suggesting that similar modifications to 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid could yield potent anticancer agents.
Case Study 2: Peptide Synthesis Efficiency
Research conducted at a leading pharmaceutical lab demonstrated that using the Fmoc-protected version of this compound significantly improved yields in solid-phase peptide synthesis compared to traditional methods. The study highlighted the efficiency and effectiveness of this approach in synthesizing complex peptides.
Wirkmechanismus
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, revealing reactive sites that can interact with other molecules. This property is particularly useful in peptide synthesis, where the compound can be used to protect amino groups during the assembly of peptide chains .
Vergleich Mit ähnlichen Verbindungen
2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic Acid
- Structure : Shares the spiro[3.3]heptane core but replaces Fmoc with a Boc (tert-butoxycarbonyl) group.
- Molecular Weight: 271.32 g/mol (C₁₃H₂₁NO₅) .
- Key Differences :
- Protecting Group Stability : Boc is acid-labile (removed with TFA), whereas Fmoc is base-labile (removed with piperidine), allowing orthogonal deprotection strategies in multi-step syntheses .
- Applications : Boc is preferred in acid-tolerant systems, while Fmoc is standard in solid-phase peptide synthesis (SPPS) due to its compatibility with acid-sensitive resins .
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic Acid
- Structure : Spiro[3.4]octane core (one ring larger than spiro[3.3]heptane).
- Molecular Weight: 377.4 g/mol (C₂₃H₂₃NO₄) .
- Synthesis Challenges: Discontinued commercial availability (CymitQuimica) suggests synthetic or stability issues .
rac-2-[(1R,2R,4S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-1-yl]acetic Acid
- Structure: Replaces the spiro system with a bicyclo[2.2.1]heptane (norbornane) scaffold.
- Molecular Weight: 391.47 g/mol (C₂₄H₂₅NO₄) .
- Key Differences: Rigidity vs. Functional Group: An acetic acid side chain instead of a direct carboxylic acid may reduce steric hindrance during coupling reactions .
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid
- Structure: Features a bicyclo[3.1.0]hexane (a strained norbornane analog).
- Molecular Weight: 349.38 g/mol (C₂₁H₁₉NO₄) .
- Applications: Strain-driven reactivity could be exploited in photolabile or click chemistry applications .
Comparative Data Table
Q & A
Q. Table 1: Hazard Classification Comparison Across SDS
| Hazard Type | |||
|---|---|---|---|
| Oral Toxicity (H302) | Yes | Yes | Not Reported |
| Skin Irritation (H315) | Yes | Yes | Yes |
| Respiratory Irritation (H335) | Yes | Yes | Not Reported |
Basic: What is the synthetic route for this compound, and what key reagents are involved?
Answer:
The compound is synthesized via Fmoc-protection strategies , commonly used in peptide chemistry:
Spirocyclic Core Formation: Cyclization of azetidine or piperidine derivatives under basic conditions (e.g., DIPEA in DCM) .
Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in THF or DMF to introduce the protecting group .
Carboxylic Acid Activation: Use of coupling agents like HATU or DCC for subsequent peptide bond formation .
Purification: Reverse-phase HPLC or flash chromatography to isolate the product .
Key Reagents:
- Fmoc-Cl: For amine protection.
- DIPEA: Base for deprotonation.
- HATU: Activates the carboxylic acid for coupling.
Basic: How does the Fmoc group enhance the compound’s utility in peptide synthesis?
Answer:
The Fmoc group serves two primary roles:
Protection: Shields the amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .
Deprotection: Removed under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive residues .
Challenges: The spirocyclic structure may introduce steric hindrance, requiring optimized coupling times or elevated temperatures (e.g., 50°C) .
Advanced: How can researchers optimize synthesis yields given steric hindrance from the spirocyclic core?
Answer:
To address steric effects:
Coupling Reagents: Use bulky activators like PyBOP or OxymaPure to improve efficiency .
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reagent solubility .
Microwave Assistance: Reduce reaction time (e.g., 10 min at 75°C) for difficult couplings .
Monitoring: Employ LC-MS to track reaction progress and adjust stoichiometry .
Q. Table 2: Yield Optimization Strategies
| Strategy | Example Conditions | Yield Improvement | Reference |
|---|---|---|---|
| PyBOP Activation | 2 eq PyBOP, 4 eq DIPEA, DMF | 20–30% | |
| Microwave-Assisted Synthesis | 75°C, 10 min | 15–25% |
Advanced: How to resolve discrepancies in hazard classifications across safety data sheets?
Answer:
Discrepancies (e.g., H335 in vs. no H335 in ) arise due to:
Data Source Variability: Some SDS rely on analog data vs. empirical testing .
Regulatory Differences: OSHA (US) vs. EC classifications .
Mitigation:
- In-House Testing: Conduct acute toxicity assays (OECD 423) for oral and dermal exposure.
- Conservative Handling: Assume the highest hazard level reported (e.g., H335) until clarified .
Advanced: What analytical methods validate the compound’s purity and structural integrity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
